2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKIGUUDSQHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278847 | |
| Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-97-7 | |
| Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57148-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Amino 2 Benzo D Isoxazol 3 Yl Acetic Acid and Its Derivatives
Precursor Synthesis Approaches to the Benzo[d]isoxazole Core
The formation of the benzo[d]isoxazole (also known as 1,2-benzisoxazole) core is a critical step in the synthesis of the target molecule. Various methodologies have been developed to construct this heterocyclic system, often starting from readily available precursors.
Synthesis of 1,2-Benzisoxazole-3-acetic acid
A key intermediate in the synthesis of the target amino acid is 1,2-benzisoxazole-3-acetic acid. A facile and commonly employed method for its preparation involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.comchim.it This reaction proceeds through a ring-opening and subsequent recyclization mechanism to afford the desired product.
| Starting Material | Reagents | Product | Notes |
| 4-Hydroxycoumarin | Hydroxylamine, Base (e.g., Na2CO3, K2CO3, aqueous ammonia) | 1,2-Benzisoxazole-3-acetic acid | The reaction temperature is typically maintained between 40°C and 60°C. google.com |
This precursor is valuable not only for the synthesis of the title amino acid but also serves as a starting material for other biologically active compounds, such as zonisamide, an antiepileptic drug. hrdpharm.com
Methodologies for Benzo[d]isoxazole Ring Formation
Beyond the specific synthesis of 1,2-benzisoxazole-3-acetic acid, a variety of general methods exist for the construction of the benzo[d]isoxazole ring. These methods offer flexibility in introducing different substituents onto the heterocyclic core.
One prominent strategy is the intramolecular [3+2] cycloaddition of nitrile oxides. nih.govnanobioletters.com This approach typically involves the in-situ generation of a nitrile oxide from precursors like hydroximoyl chlorides, aldoximes, or nitroalkanes, which then undergoes an intramolecular cyclization with a suitably positioned dipolarophile. nih.gov
Another versatile method is the palladium-catalyzed C–H activation/[4+1] annulation. This process involves the reaction of N-phenoxyacetamides with aldehydes, enabling the simultaneous formation of C-C and C=N bonds to construct the 1,2-benzisoxazole (B1199462) ring. researchgate.net
Other notable methods include:
Cyclization of salicylonitriles: A one-pot transformation of salicylonitriles with various bromides promoted by triphenylphosphine (B44618) can yield 3-substituted 1,2-benzisoxazoles. chim.it
Oxidative cyclization of naphthols: The oxidation of 1-amidoalkyl-2-naphthols with reagents like phenyliodine(III) diacetate can lead to the formation of naphtho[d]isoxazoles. chim.it
From diketones: Sequential oximation and oxidation of diketones can provide access to benzisoxazole-3-carboxylic acids after saponification of the corresponding esters. chim.it
Direct and Indirect Synthetic Routes to 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
With the benzo[d]isoxazole core in hand, the next critical step is the introduction of the α-amino acid functionality at the 3-position. Both direct and indirect routes have been explored to achieve this transformation.
Indirect routes often commence with the functionalization of a pre-existing group on the benzo[d]isoxazole ring. For instance, starting from 1,2-benzisoxazole-3-acetic acid, bromination at the alpha position can yield α-bromo-1,2-benzisoxazole-3-acetic acid. Subsequent nucleophilic substitution of the bromide with an amino group or a precursor can lead to the desired amino acid.
Stereoselective and Asymmetric Synthetic Approaches for Chiral Purity
The presence of a chiral center at the α-carbon of this compound necessitates the development of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms of the compound. Such approaches are crucial for pharmacological applications, as different enantiomers often exhibit distinct biological activities.
Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. For instance, asymmetric [3+2] cycloaddition reactions, catalyzed by chiral Lewis acids, can be employed to construct the isoxazoline (B3343090) ring with high diastereoselectivity. nih.gov Subsequent transformations can then lead to the enantiomerically enriched target amino acid.
Another approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, where the benzo[d]isoxazol-3-ylmethyl group is introduced as the electrophile. The chiral auxiliary can then be cleaved to yield the desired enantiomer of the amino acid.
Derivatization and Functionalization Strategies
The versatility of this compound and its precursors allows for a wide range of derivatization and functionalization reactions. These modifications are often undertaken to modulate the physicochemical properties and biological activity of the parent compound.
Esterification and Hydrolysis Processes
The carboxylic acid moiety of 1,2-benzisoxazole-3-acetic acid and the final amino acid product can be readily converted to their corresponding esters through standard esterification procedures. google.comchim.itnih.govrsc.org This is often done to protect the carboxylic acid during subsequent reaction steps or to enhance the lipophilicity of the molecule. Common methods include reaction with an alcohol in the presence of an acid catalyst.
Conversely, the hydrolysis of these esters back to the carboxylic acid is a fundamental deprotection step. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification.
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester derivative |
| Hydrolysis | Aqueous base (e.g., NaOH, LiOH), then Acid | Carboxylic acid |
These fundamental transformations are integral to the multi-step synthesis and derivatization of this compound and its analogues.
Amidation and Peptide Coupling Techniques for Conjugates
The synthesis of conjugates from this compound leverages standard and advanced peptide coupling techniques to form stable amide bonds. These methods are essential for linking the core amino acid structure to other amino acids, peptides, or amine-containing molecules. The primary challenge in these couplings is to achieve high yields while preserving the chiral integrity of the α-carbon.
Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. google.comyoutube.com More advanced uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, typically in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov For instance, the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives has been successfully achieved via amide condensation using HATU and DIPEA at room temperature. nih.gov
Solid-Phase Peptide Synthesis (SPPS) offers a powerful platform for constructing complex peptides incorporating the this compound moiety. mdpi.com In a typical Fmoc/tBu strategy, the N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups. mdpi.com The C-terminal amino acid is first anchored to a solid support (resin), followed by sequential cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. youtube.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additive/Base | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, Oxyma | Widely used, cost-effective; generates urea (B33335) byproduct. google.com |
| Uronium/Aminium | HATU, HBTU | DIPEA, Collidine | High coupling efficiency, low racemization, suitable for sterically hindered couplings. nih.govnih.gov |
Functionalization of the Benzo[d]isoxazole Ring System
Modification of the core benzo[d]isoxazole ring system is a key strategy for modulating the properties of the final compound. Functionalization can be directed at either the benzene (B151609) ring or the isoxazole (B147169) moiety, although the former is more common. The benzene portion of the scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
The specific position of substitution (C4, C5, C6, or C7) is influenced by the electronic nature of the isoxazole ring and any existing substituents. While detailed studies on the direct functionalization of this compound are limited, general principles of benzisoxazole chemistry can be applied. For example, halogenation, nitration, or Friedel-Crafts reactions could potentially be used to introduce substituents onto the aromatic ring, which can then serve as handles for further modifications, such as cross-coupling reactions. researchgate.net Skeletal editing and ring expansion represent more complex transformations that can fundamentally alter the core structure. researchgate.net
Formation of Hybrid Molecules and Conjugates with Diverse Scaffolds
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.govsemanticscholar.org This approach aims to produce compounds with improved affinity, selectivity, or a dual mode of action. The this compound moiety serves as a versatile building block for creating such hybrids.
The amino acid functionality provides a convenient point of attachment for conjugation to other bioactive molecules, including other heterocycles, natural products, or established drug fragments. nih.gov For example, the carboxylic acid can be coupled with an amine-containing scaffold, or the amino group can be acylated by a carboxyl-bearing molecule. This strategy has been used to combine benzimidazole (B57391) scaffolds with phthalimide (B116566) subunits and naphthoquinone scaffolds with other ring systems to generate novel chemical entities. nih.govmdpi.com The resulting conjugates merge the structural features of the parent molecules, with the potential for synergistic effects.
Synthesis of Thiazolidinone Derivatives
Thiazolidin-4-ones are an important class of heterocyclic compounds. Derivatives incorporating the this compound scaffold can be synthesized through well-established cyclocondensation reactions. A common and effective method involves a multi-step sequence starting from the parent amino acid.
First, the amino group of a 2-(benzo[d]isoxazol-3-yl) derivative is condensed with an aromatic or aliphatic aldehyde to form a Schiff base (imine). This intermediate is then reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid), in a suitable solvent like 1,4-dioxane (B91453) or DMF. jctjournal.comnih.gov The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), and proceeds via cyclocondensation to yield the 2,3-disubstituted-1,3-thiazolidin-4-one ring. jctjournal.comnih.govimpactfactor.org
Table 2: General Synthesis Scheme for Thiazolidinone Derivatives
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Schiff Base Formation | Benzo[d]isoxazole amine derivative, Aldehyde (R-CHO) | Glacial acetic acid, Reflux | Imine (Schiff Base) |
| 2. Cyclocondensation | Imine, Thioglycolic acid | Anhydrous ZnCl₂, 1,4-Dioxane or DMF, Reflux | Thiazolidin-4-one derivative |
This synthetic route allows for significant structural diversity, as a wide range of aldehydes can be used in the initial step to vary the substituent at the C2 position of the thiazolidinone ring.
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solvent-Free Reactions)
Modern synthetic methods are increasingly being applied to the synthesis of heterocyclic compounds to improve efficiency, reduce environmental impact, and access novel chemical space. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly powerful tool. nih.gov
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.netnih.gov This is attributed to efficient and uniform heating of the reaction mixture. For the synthesis of this compound derivatives, microwave assistance can be applied to several key steps:
Schiff Base Formation: The condensation of amines and aldehydes can be accelerated under microwave irradiation. nih.gov
Heterocyclic Ring Formation: The synthesis of 1,2-benzisoxazoles and other related heterocycles like 1,2,4-triazoles has been shown to be highly efficient using microwave heating in sealed vessels, allowing for temperatures well above the solvent's boiling point. researchgate.netmdpi.com
Coupling Reactions: Amide bond formation and other coupling reactions can also benefit from microwave promotion.
The use of green solvents or solvent-free conditions, often in combination with microwave heating, further enhances the sustainability of these synthetic protocols. These modern techniques offer significant advantages over conventional heating methods for the rapid and efficient synthesis of libraries of benzo[d]isoxazole derivatives for further investigation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for confirming the molecular structure of 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid. Both ¹H NMR and ¹³C NMR spectra would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzisoxazole ring would appear as a complex multiplet system in the downfield region (typically 7.0-8.0 ppm). A key signal would be a singlet for the α-proton (the CH group attached to both the amino and carboxyl groups), the chemical shift of which would be influenced by the adjacent electronegative groups. The protons of the amino (NH₂) and carboxylic acid (COOH) groups would appear as broad singlets, and their positions could vary depending on the solvent, concentration, and temperature. Deuterium exchange studies (adding D₂O) would confirm these labile protons as their signals would disappear from the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically >170 ppm), the α-carbon, and the carbons of the benzo[d]isoxazol ring system. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity of the atoms within the molecule.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands.
Key expected vibrational frequencies would include:
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid group.
C=N and C=C stretching vibrations from the benzisoxazole ring system in the 1500-1650 cm⁻¹ region.
N-H bending vibrations around 1580-1650 cm⁻¹.
Hypothetical IR Data Table
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine |
| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |
| 1700-1725 | C=O Stretch | Carboxylic Acid |
| 1500-1650 | C=N / C=C Stretch | Aromatic/Isoxazole (B147169) Ring |
| 1580-1650 | N-H Bend | Primary Amine |
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) would be employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₈N₂O₃).
The mass spectrum would show a molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Analysis of the fragmentation pattern in the MS/MS spectrum would help to confirm the structure. Expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H) or cleavage of the side chain from the benzisoxazole ring.
Chromatographic Methods for Compound Purification and Purity Evaluation
Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds.
Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of a chemical reaction during the synthesis of the compound and to get a preliminary indication of its purity. The retention factor (Rf) value would depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a specific solvent system) used.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. By using a suitable column (e.g., a C18 reverse-phase column) and a defined mobile phase, a chromatogram would be obtained. A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and their relative area percentages could be used to quantify the purity of the compound.
Biological Activity and Mechanistic Investigations in Pre Clinical Research Models
Antimicrobial Research Applications
There is no publicly available scientific literature detailing the antimicrobial research applications of 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid.
No studies were found that evaluated the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
There are no published evaluations of the antifungal activity of this compound.
Without any data on its antimicrobial activity, there is consequently no research available on the mechanistic insights into how this compound might exert any antimicrobial action.
Anti-Inflammatory Pathways Modulation
Research into benzisoxazole derivatives has identified their potential to modulate inflammatory pathways through various mechanisms, including enzyme inhibition and cellular membrane stabilization.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2), Thromboxane)
A series of synthesized 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives were evaluated for their anti-inflammatory potential through molecular docking studies targeting key enzymes in the inflammatory cascade. sphinxsai.com The research focused on Cyclooxygenase-2 (COX-2) and Thromboxane (B8750289), both of which are significant mediators of inflammation. sphinxsai.com The results indicated that these derivatives are potent inhibitors of both enzymes, with docking studies suggesting that the inhibition of thromboxane may be more pronounced than that of COX-2. sphinxsai.com Specifically, ligands designated as 5i and 5a showed the highest docking scores with thromboxane and COX-2, respectively, indicating strong potential for anti-inflammatory activity. sphinxsai.com
Investigations into Cellular Membrane Stabilization Mechanisms (e.g., HRBC)
The same series of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives were also assessed for their ability to stabilize cellular membranes, a key mechanism for anti-inflammatory action. sphinxsai.com The in vitro study utilized the Human Red Blood Cell (HRBC) membrane stabilization method, which measures the prevention of hypotonicity-induced membrane lysis. sphinxsai.com Several of the tested compounds demonstrated significant anti-inflammatory activity in this assay. Notably, compounds 5a, 5h, 5b, 5g, and 5f exhibited better membrane stabilization effects than the standard anti-inflammatory drug, diclofenac. sphinxsai.com
| Compound | In Vitro Anti-inflammatory Activity (% inhibition) |
| 5a | 68.42 |
| 5b | 62.15 |
| 5c | 51.36 |
| 5f | 58.21 |
| 5g | 55.71 |
| 5h | 59.33 |
| 5i | 36.26 |
| Diclofenac Sodium (Standard) | 76.80 |
| Data sourced from in vitro anti-inflammatory activity of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives using the HRBC membrane stabilization method. sphinxsai.com |
Neurological System Interactions and Modulations
The benzisoxazole core is a prominent feature in numerous compounds investigated for their effects on the central nervous system, demonstrating a range of activities from anticonvulsant effects to modulation of key neurotransmitter receptors.
Anticonvulsant Activity in Animal Models (e.g., Maximal Electroshock Test)
The anticonvulsant properties of benzisoxazole derivatives have been demonstrated in various preclinical models. A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones were evaluated for anticonvulsant activity using the maximal electroshock (MES) test in mice. researchgate.net The MES test is a widely used model to identify compounds that can prevent the spread of seizures. researchgate.net One of the most promising compounds from this series, 3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione (46a), displayed a median effective dose (ED₅₀) of 14.90 mg/kg in the MES test. researchgate.net Similarly, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives also showed anticonvulsant activity in the MES test when administered to animals. researchgate.netacs.org The well-known anticonvulsant drug Zonisamide, which is a 1,2-benzisoxazole-3-methanesulfonamide, also effectively blocks MES-induced seizures. obgynkey.com
Modulation of Ion Channels (e.g., Voltage-Sensitive Sodium Channels)
A primary mechanism underlying the anticonvulsant activity of several benzisoxazole derivatives is the modulation of ion channels. Specifically, 3-substituted 1,2-benzisoxazole (B1199462) derivatives are known to block the repetitive firing of voltage-sensitive sodium channels. nih.govresearchgate.net This action is crucial for controlling the aberrant neuronal firing characteristic of epileptic seizures. obgynkey.com Zonisamide, for example, is understood to exert its anticonvulsant effects in part through the blockade of voltage-sensitive sodium channels and the reduction of voltage-sensitive T-type calcium currents. nih.govresearchgate.netnih.gov This dual mechanism may contribute to its efficacy in patients who are resistant to other antiepileptic drugs. researchgate.net
Receptor Binding and Agonist/Antagonist Studies (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Acetylcholinesterase)
Benzisoxazole derivatives have been extensively studied for their interactions with various neurotransmitter receptors, leading to the development of atypical antipsychotic drugs. ijpsr.info
Dopamine and Serotonin Receptors: Many atypical antipsychotics derived from benzisoxazole, such as risperidone, paliperidone, and iloperidone, act as potent antagonists of both dopamine D2 receptors and serotonin 5-HT2A receptors. ijpsr.inforesearchgate.net This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. ijpsr.infoscribd.com For instance, one derivative, abaperidone, showed good binding affinities for both the D₂ receptor (IC₅₀ 17.0 nM) and the 5-HT₂A receptor (IC₅₀ 6.2 nM). nih.gov Another novel series of amide derivatives of benzisoxazole showed high affinity for dopaminergic and serotonergic (5-HT₁A and 5-HT₂A) receptors. nih.gov
Acetylcholinesterase: A different line of research has focused on benzisoxazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov A series of N-benzylpiperidine benzisoxazoles were developed as potent and selective inhibitors of AChE. nih.govacs.org Several of these compounds displayed potent inhibition of AChE in vitro, with IC₅₀ values in the nanomolar range (0.8-14 nM). nih.gov For example, the N-acetyl derivative 1g and the morpholino derivative 1j had IC₅₀ values of 3 nM and 0.8 nM, respectively. nih.gov These findings suggest the potential of such derivatives in conditions characterized by cholinergic deficits. nih.govmdpi.com
| Derivative Class | Target | Activity | Representative Compound(s) | IC₅₀ / Kᵢ Values |
| Amide Derivatives | Dopamine & Serotonin Receptors | High affinity for D₂ and 5-HT₁ₐ/5-HT₂ₐ | Abaperidone | D₂: 17.0 nM, 5-HT₂ₐ: 6.2 nM nih.gov |
| N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) | Potent and selective inhibition | 1j (morpholino derivative) | 0.8 nM nih.gov |
| N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) | Potent and selective inhibition | 1g (N-acetyl derivative) | 3 nM nih.gov |
| This table summarizes receptor binding and enzyme inhibition data for select benzisoxazole derivatives. |
Other Biological Target Engagement and Functional Modulation
Anti-DNA Damaging Effects
There is currently no available data or published research that investigates or substantiates any anti-DNA damaging effects of this compound in preclinical research models. Searches for genoprotective or antigenotoxic properties of this specific compound did not yield any relevant studies.
Inhibition of Specific Enzymes (e.g., ADAMTS-4, ADAMTS-5, α-glucosidase)
No publicly accessible studies or data could be found demonstrating the inhibitory activity of this compound against the enzymes ADAMTS-4, ADAMTS-5, or α-glucosidase. While research exists on various other chemical entities that inhibit these enzymes, none of the identified literature pertains to the specific compound . Therefore, inhibitory concentrations (e.g., IC₅₀ values) and the nature of any potential enzyme inhibition by this compound remain uncharacterized.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Protein Interaction Prediction and Binding Affinity Assessment
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Research on related benzo[d]isoxazole derivatives has demonstrated the utility of this scaffold in binding to various enzymes and receptors. These studies serve as a valuable model for predicting the interaction patterns of this compound. For instance, derivatives have been docked against targets such as cyclooxygenase (COX-2), thromboxane (B8750289) receptors, acetylcholinesterase (AChE), and serotonin (B10506) 5-HT4 receptors. nih.govsphinxsai.com
Key interactions typically observed for the benzo[d]isoxazole scaffold include:
Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole (B147169) ring, as well as the carboxyl and amino groups of the acetic acid moiety, are potential hydrogen bond donors and acceptors. These can form strong interactions with polar amino acid residues like Serine, Threonine, and Asparagine in a protein's active site. sphinxsai.com
Hydrophobic Interactions: The fused benzene (B151609) ring of the benzo[d]isoxazole core provides a significant hydrophobic surface that can interact favorably with nonpolar residues such as Phenylalanine, Leucine, and Valine. researchgate.net
The binding affinity, often quantified by a docking score (e.g., in kcal/mol), indicates the stability of the ligand-protein complex. Studies on analogous compounds have shown that benzo[d]isoxazole derivatives can achieve high-affinity binding, suggesting that this compound could also be a potent ligand for specific biological targets. sphinxsai.com
| Derivative Scaffold | Protein Target | Key Interacting Residues | Observed Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) | COX-2 | PHE2247, THR561, GLY552 | -12.793 | sphinxsai.com |
| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) | Thromboxane | SER275, ASN87, LYS261 | -13.257 | sphinxsai.com |
| Benzisoxazole-piperidine | Acetylcholinesterase (AChE) | Interacts with Peripheral Anionic Site (PAS) | IC₅₀ = 63.5 nM | nih.gov |
| Benzisoxazole-piperidine | Serotonin 5-HT₄ Receptor | Not specified | Kᵢ = 37 nM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma While specific QSAR studies for this compound are not extensively documented, the principles of QSAR can be applied to predict the activity of its derivatives.
A QSAR model is built using a dataset of compounds with known activities. chemijournal.com For a series of derivatives of this compound, the following steps would be involved:
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation correlating the descriptors with biological activity (e.g., IC₅₀). imist.ma
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
Studies on related heterocyclic structures, such as benzoxazoles and benzothiazoles, have shown that descriptors like hydrophobicity (LogP), molar refractivity (MR), and electronic parameters (e.g., LUMO energy) are often crucial for their biological activity. imist.manih.gov A validated QSAR model for this class of compounds would be a powerful tool for designing new, more potent derivatives and prioritizing them for synthesis and testing. chemijournal.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound, MD simulations are particularly useful for validating the results of molecular docking and assessing the stability of the predicted ligand-protein complex. nih.gov
In a typical MD simulation study, the docked complex of the compound and its target protein is placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and Newton's laws of motion are applied to predict the movement of the atoms over a specific period, often in the nanosecond to microsecond range. researchgate.net
Key insights from MD simulations include:
Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site and the complex is stable. nih.gov
Binding Interactions: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. It can reveal which interactions are stable and which are transient. researchgate.net
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic view of the binding event than static docking poses.
Studies on structurally similar benzoxazole (B165842) and benzothiazole (B30560) derivatives have successfully used MD simulations to confirm the stability of their complexes with targets like VEGFR-2, highlighting the importance of this technique in computational drug design. researchgate.netnih.govrsc.org
Theoretical Prediction of Chemical Reactivity, Selectivity, and Electronic Properties
The electronic properties and chemical reactivity of this compound can be predicted using quantum chemistry methods, most notably Density Functional Theory (DFT). nih.gov These calculations provide fundamental insights into the molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.trnih.gov DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can accurately predict these energy levels. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. dergipark.org.tr This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites for nucleophilic and electrophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | Difference in energy between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. dergipark.org.tr |
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness. Soft molecules are more reactive. |
These theoretical calculations provide a comprehensive electronic profile of the molecule, which is essential for understanding its reactivity and for the rational design of new derivatives with tailored properties.
Role As a Chemical Probe and Scaffold in Advanced Chemical Biology Research
Utilization in the Design of Novel Bioactive Molecules
The benzo[d]isoxazole nucleus is a prominent feature in numerous biologically active compounds, making its amino acid derivatives, such as 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid, attractive starting points for the design of new therapeutic agents. nih.gov The versatility of this scaffold allows for chemical modifications that can lead to compounds with a wide range of pharmacological activities.
Researchers have successfully synthesized various analogs based on this core structure to explore their therapeutic potential. For instance, the conjugation of the benzisoxazole derivative with different amino acids and peptides has been shown to enhance antimicrobial properties. nih.gov This strategy leverages the essential pharmacophoric features of the benzo[d]isoxazole ring system to develop promising candidates for new anti-tubercular and antibacterial drugs. nih.gov
One area of significant interest is in the development of novel anti-tubercular agents. A series of benzisoxazole analogs were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing potent inhibitory effects. nih.gov
Table 1: Examples of Bioactive Molecules Based on the Benzo[d]isoxazole Scaffold
| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| Benzisoxazole-Amino Acid Conjugates | Antimicrobial | Various bacteria and fungi | Conjugation significantly improved the inhibition of microbial growth. nih.gov |
| Substituted Benzisoxazole Analogs | Anti-tubercular | Mycobacterium tuberculosis H37Rv | Certain analogs exhibited a Minimum Inhibitory Concentration (MIC) as low as 3.125 µg/mL. nih.gov |
| N-linked Oxazolidinone Benzisoxazoles | Antibacterial | Staphylococcus aureus | Showed improved antibacterial activity and efficacy in in vivo infection models. nih.gov |
| Spiropyrimidine-trione Benzisoxazoles | Antibacterial (Gram-positive) | Bacterial type-II topoisomerase | Acted as potent inhibitors of bacterial enzymes essential for DNA replication. nih.gov |
These examples underscore the utility of the this compound scaffold as a foundational element for generating new chemical entities with significant therapeutic potential. The ability to modify the core structure allows for the fine-tuning of activity against specific biological targets.
Development of Combinatorial Libraries Based on the Benzo[d]isoxazole Amino Acid Scaffold
The benzo[d]isoxazole amino acid scaffold is well-suited for the construction of combinatorial libraries, a key strategy in modern drug discovery for rapidly generating a large number of diverse compounds for biological screening. The presence of both an amino group and a carboxylic acid group on the central alpha-carbon, in addition to the modifiable benzisoxazole ring, provides multiple points for chemical diversification.
The synthesis of such libraries allows for a systematic exploration of the chemical space around the core scaffold. By varying the substituents on the aromatic ring of the benzisoxazole moiety or by acylating the amino group with a diverse set of carboxylic acids, researchers can create a wide array of derivatives. Similarly, the carboxylic acid group can be converted into various amides or esters. This approach facilitates the identification of structure-activity relationships (SAR), which are crucial for optimizing lead compounds.
While specific large-scale combinatorial libraries based exclusively on this compound are not extensively detailed in the provided context, the principles are demonstrated in the synthesis of focused libraries of related structures. For example, the development of dipeptide conjugates of antiviral agents demonstrates how amino acid-like structures can be used to create libraries for screening against specific biological targets like peptide transporters. nih.gov The synthesis of various benzisoxazole analogs with different substitutions to probe anti-tubercular activity also follows the logic of combinatorial chemistry by systematically altering the molecular structure to improve potency. nih.gov
Table 2: Potential Diversification Points for Combinatorial Library Synthesis
| Scaffold Position | Type of Modification | Potential Reagents/Building Blocks | Desired Outcome |
|---|---|---|---|
| Amino Group (-NH2) | Acylation, Sulfonylation | Diverse carboxylic acids, Sulfonyl chlorides | Introduce new interaction points, modify polarity |
| Carboxylic Acid (-COOH) | Amidation, Esterification | Various amines, Alcohols | Alter solubility, create prodrugs, engage new targets |
| Benzisoxazole Ring | Aromatic Substitution | Halogens, Alkyl groups, Methoxy groups | Modulate electronic properties, improve binding affinity |
This systematic approach enables the efficient exploration of how different chemical modifications impact biological activity, accelerating the discovery of new drug candidates.
Strategies for Enhancing Bioavailability and Membrane Permeation through Conjugation
A significant challenge in drug development is ensuring that a bioactive molecule can reach its target in the body, which requires adequate bioavailability and the ability to cross cell membranes. nih.gov For compounds like this compound and its derivatives, conjugation strategies are employed to overcome these pharmacokinetic hurdles.
Conjugation involves covalently linking the core scaffold to another chemical moiety, such as an amino acid, peptide, or a small molecule, to improve its physicochemical properties. nih.gov The use of amino acids as promoieties is a well-established strategy to enhance drug transport. nih.gov This approach can leverage amino acid transporters present on cell membranes to facilitate cellular uptake.
Key Conjugation Strategies:
Peptide Conjugation: Attaching the scaffold to small peptides can improve solubility and membrane permeability. Research on benzisoxazole derivatives has shown that conjugation with amino acid or peptide-based structures can significantly enhance their antimicrobial effects, suggesting improved interaction with or entry into microbial cells. nih.gov
Lipophilic Conjugation: Introducing lipid-based moieties can enhance passage through the lipid bilayers of cell membranes, a common strategy for improving the oral absorption of polar drugs.
PEGylation: The attachment of polyethylene glycol (PEG) chains is a widely used technique to increase the half-life and solubility of therapeutic molecules, although it is more common for larger biologic drugs.
The goal of these strategies is to create a modified compound that retains or even enhances the desired biological activity while possessing a more favorable pharmacokinetic profile. rsc.org
Exploration as Prodrugs for Targeted Delivery
The concept of a prodrug involves administering a chemically modified, inactive form of a drug that is converted into the active therapeutic agent within the body through enzymatic or chemical transformation. nih.gov This approach is a powerful tool to overcome undesirable drug properties, such as poor solubility, low permeability, or lack of target specificity. nih.govrsc.org The this compound scaffold is a suitable candidate for prodrug design due to its functional groups (amino and carboxyl groups) that can be readily modified.
Prodrug Strategies for Targeted Delivery:
Enzyme-Targeted Prodrugs: One of the most common strategies is to design a prodrug that is selectively activated by an enzyme that is overexpressed at the target site, such as in tumor tissues. nih.gov For example, the carboxylic acid group of the scaffold could be masked as an ester, which is later cleaved by esterase enzymes in the target tissue to release the active compound.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach where an antibody-enzyme conjugate is first administered to localize at the tumor site. nih.gov Subsequently, a non-toxic prodrug is given, which is then converted into a potent cytotoxic drug specifically at the tumor by the localized enzyme. nih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this strategy, a gene encoding a non-endogenous enzyme is delivered to target cancer cells. nih.gov The subsequent administration of a specific prodrug leads to its activation only in the cells expressing the foreign enzyme, thereby achieving high selectivity and reducing systemic toxicity. nih.gov
By incorporating the benzo[d]isoxazole amino acid into a prodrug formulation, it is possible to improve its delivery to specific tissues or organs, enhance its therapeutic index, and minimize off-target effects. rsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mycobacterium tuberculosis |
Future Research Directions and Translational Perspectives in Academia
Exploration of Novel and Efficient Synthetic Pathways
The advancement of research into 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid is contingent upon the availability of efficient and scalable synthetic routes. While general methods for the synthesis of benzisoxazole and amino acid derivatives exist, future research should focus on developing novel pathways tailored specifically for this compound and its analogues. A key objective will be to improve yield, reduce the number of synthetic steps, and utilize more environmentally benign reagents.
One promising direction is the application of solid-phase synthesis techniques. Such methods, which have been successfully used for related heterocyclic structures like 2-aminobenzothiazoles, could facilitate the rapid generation of a library of derivatives. nih.gov This would enable a systematic exploration of the structure-activity relationship (SAR) by modifying various parts of the molecule. Furthermore, developing stereoselective synthetic methods is crucial, as the biological activity of chiral molecules like this amino acid is often dependent on the specific stereoisomer.
Identification and Validation of New Molecular Targets
A critical area of future investigation is the identification of the specific biological targets with which this compound interacts. Given its structure as a conformationally restricted amino acid analogue, it may act as an agonist or antagonist at receptors for endogenous amino acid neurotransmitters. For instance, the related isoxazole-containing compound, Ibotenic acid, is a potent agonist of glutamate (B1630785) receptors, including NMDA and metabotropic glutamate receptors. wikipedia.org Therefore, a logical starting point would be to screen this compound for activity at these and other neurotransmitter receptors.
Beyond neuroscience targets, derivatives of the benzisoxazole scaffold have shown activity against a range of other proteins. For example, specific analogues have been identified as potent antagonists of Exchange proteins directly activated by cAMP (EPAC). nih.gov Another related heterocyclic scaffold, benzothiazole (B30560), has been shown to interact with targets like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in the context of diabetes. mdpi.com Future research should therefore employ broad screening approaches to uncover and subsequently validate novel molecular targets for this compound, potentially revealing new therapeutic applications.
Development of Advanced In Vitro and In Vivo Pharmacological Models
Once potential molecular targets are identified, the development of sophisticated pharmacological models will be essential to characterize the biological effects of this compound.
In Vitro Models: Cellular assays are fundamental for confirming target engagement and elucidating the mechanism of action. This could involve using cell lines that endogenously express the target receptor or engineered cells with recombinant receptors. Downstream signaling pathways can be monitored using techniques like reporter gene assays, calcium imaging, or cAMP measurements. For example, in vitro studies on related benzisothiazolinone derivatives have been used to assess their effects on platelet aggregation induced by various agonists. nih.gov
In Vivo Models: To understand the compound's physiological effects, appropriate animal models are necessary. The choice of model will be guided by the identified molecular target and in vitro activity. For instance, if the compound shows activity at glutamate receptors, rodent models of epilepsy or neurodegenerative diseases would be relevant. tandfonline.com If it interacts with metabolic targets like PPARγ, models of type 2 diabetes could be employed to evaluate its effects on glucose levels and lipid profiles. mdpi.com These in vivo studies are crucial for establishing proof-of-concept for any potential therapeutic use.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To accelerate the discovery process and gain a broader understanding of the biological activities of this compound, modern discovery platforms are indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific target or in a cell-based assay. mdpi.com By synthesizing a library of derivatives based on the this compound scaffold, HTS can be used to efficiently identify the most potent and selective compounds for a given biological target. This approach was successfully used to identify EPAC inhibitors from a library of compounds. nih.gov
Omics Technologies: A comprehensive biological profile can be achieved by integrating 'omics' technologies.
Genomics/Transcriptomics (RNA-Seq): Can reveal how the compound alters gene expression in cells, providing insights into its mechanism of action and potential off-target effects.
Proteomics: Can identify changes in protein expression and post-translational modifications, offering a direct view of the compound's impact on cellular machinery.
Metabolomics: Can analyze changes in small-molecule metabolites, providing a functional readout of the compound's effect on cellular metabolism. These unbiased approaches can help to identify novel mechanisms and pathways affected by the compound, potentially uncovering unexpected therapeutic opportunities.
Structural Biology Studies of Ligand-Target Complexes
A deep understanding of how this compound interacts with its molecular target at the atomic level is fundamental for rational drug design. Structural biology techniques are key to achieving this.
Once a specific and validated molecular target is identified, the primary goal will be to determine the three-dimensional structure of the ligand-target complex. Techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution structural data. This information reveals the precise binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.
Molecular docking studies, which have been used to predict the binding modes of related benzisoxazole and benzothiazole derivatives nih.govmdpi.com, can serve as a preliminary step. However, experimentally determined structures are the gold standard. The resulting structural insights are invaluable for the next stage of development: structure-based drug design. This process uses the structural information to guide the chemical synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective and safer therapeutic agents.
Data Tables
Table 1: Proposed Future Research Directions for this compound
| Research Area | Objective | Rationale / Approach |
|---|---|---|
| Synthetic Chemistry | Develop efficient, scalable, and stereoselective synthetic routes. | Adapt existing methods for benzisoxazoles; explore solid-phase synthesis to create derivative libraries for SAR studies. nih.gov |
| Target Identification | Identify and validate novel molecular targets. | Screen against neurotransmitter receptors (e.g., glutamate receptors) and other targets known for related scaffolds (e.g., EPAC, PPARγ). wikipedia.orgnih.govmdpi.com |
| Pharmacological Models | Characterize biological activity and mechanism of action. | Develop specific in vitro cell-based assays and in vivo animal models based on identified targets (e.g., models for epilepsy, diabetes). mdpi.comtandfonline.com |
| Screening & Profiling | Accelerate discovery and obtain a comprehensive biological profile. | Utilize High-Throughput Screening (HTS) for derivative libraries and 'omics' technologies (genomics, proteomics) for unbiased profiling. nih.govmdpi.com |
| Structural Biology | Elucidate the atomic-level interactions between the compound and its target. | Use X-ray crystallography or cryo-EM to solve the 3D structure of the ligand-target complex, enabling structure-based drug design. |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ibotenic acid |
| 2-aminobenzothiazoles |
Q & A
What are the recommended synthetic routes for 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid, and what challenges arise in achieving high yields?
Methodological Answer:
The synthesis typically involves coupling benzo[d]isoxazole derivatives with amino-acetic acid precursors. A common approach includes the use of oxalyl chloride or other acylating agents to activate carboxylic acid intermediates, followed by nucleophilic substitution (e.g., with ammonia or protected amines). Challenges include:
- Purification : Separation from byproducts like unreacted starting materials or regioisomers, requiring advanced chromatography (e.g., HPLC or flash column) .
- Steric Hindrance : Bulky substituents on the benzoisoxazole ring may reduce reaction efficiency, necessitating optimized temperatures or catalysts .
- Protection Strategies : Amino groups often require temporary protection (e.g., Boc groups) to prevent side reactions during coupling steps .
How do substituents on the benzoisoxazole ring affect the compound's biological activity and physicochemical properties?
Advanced Analysis:
Substituents like methyl, halogen, or nitro groups alter electronic and steric properties, impacting both reactivity and biological interactions. For example:
- Methyl Groups : Evidence from 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) shows enhanced lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Electron-Withdrawing Groups : Nitro or chloro substituents may increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) but also raising toxicity risks .
- Positional Effects : Meta-substituents (e.g., 3-nitro in related compounds) create distinct electronic environments, influencing binding affinity in receptor studies .
Contradictions in reported bioactivity (e.g., antimicrobial vs. inactive results) often stem from variations in substituent placement or assay conditions .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Skin Contact : Wash with soap and water for 15 minutes .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Which analytical techniques are most effective for characterizing structural purity and stability?
Methodological Recommendations:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., unreacted benzoisoxazole precursors) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Quantifies purity and identifies degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, informing storage conditions .
How can computational modeling predict the compound's interactions in biological systems?
Advanced Application:
- Molecular Docking : Simulates binding to targets like GABA receptors (analogous to ibotenic acid, a neurotoxic isoxazole derivative) . Adjust force fields to account for the benzoisoxazole ring's electron-rich regions.
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity to guide synthetic prioritization .
- Metabolic Pathway Prediction : Tools like MetaSite predict phase I/II metabolism, identifying potential toxicophores (e.g., reactive isoxazole intermediates) .
What role does this compound play as a building block in pharmaceutical research?
Research Context:
- Peptide Mimetics : The amino-acetic acid moiety enables incorporation into pseudopeptides for protease resistance, as seen in benzimidazole-based drug candidates .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., benzhydryl esters) enhances bioavailability, a strategy used in related neuroactive compounds .
- Hybrid Molecules : Conjugation with antimicrobial agents (e.g., quinolones) leverages the benzoisoxazole scaffold's ability to intercalate DNA or inhibit topoisomerases .
How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?
Data Contradiction Analysis:
- Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial) or buffer conditions (pH, ionic strength) may alter inhibition kinetics. Standardize protocols using recombinant enzymes .
- Redox Sensitivity : The benzoisoxazole ring may undergo redox cycling in vitro, generating reactive oxygen species (ROS) that confound activity measurements. Include ROS scavengers (e.g., catalase) in assays .
- Metabolite Interference : Monitor for hydrolysis products (e.g., free benzoisoxazole) via LC-MS to distinguish parent compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
